molecular formula C10H21O5P B14134409 Diethyl (1-ethoxy-3-oxobutyl)phosphonate CAS No. 88972-21-8

Diethyl (1-ethoxy-3-oxobutyl)phosphonate

Cat. No.: B14134409
CAS No.: 88972-21-8
M. Wt: 252.24 g/mol
InChI Key: DACMVFPYOPEUEF-UHFFFAOYSA-N
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Description

Diethyl (1-ethoxy-3-oxobutyl)phosphonate is an organophosphorus compound with the molecular formula C8H17O4P It is a derivative of phosphonic acid and is characterized by the presence of an ethoxy group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (1-ethoxy-3-oxobutyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product. Catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-ethoxy-3-oxobutyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphonates, depending on the nucleophile used.

Scientific Research Applications

Diethyl (1-ethoxy-3-oxobutyl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diethyl (1-ethoxy-3-oxobutyl)phosphonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in coordination chemistry with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-oxobutyl)phosphonate
  • Diethyl (methylthiomethyl)phosphonate
  • Diethyl (1-cyanoethyl)phosphonate

Uniqueness

Diethyl (1-ethoxy-3-oxobutyl)phosphonate is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of nucleophilicity and electrophilicity, making it suitable for specialized applications in organic synthesis and materials science.

Properties

CAS No.

88972-21-8

Molecular Formula

C10H21O5P

Molecular Weight

252.24 g/mol

IUPAC Name

4-diethoxyphosphoryl-4-ethoxybutan-2-one

InChI

InChI=1S/C10H21O5P/c1-5-13-10(8-9(4)11)16(12,14-6-2)15-7-3/h10H,5-8H2,1-4H3

InChI Key

DACMVFPYOPEUEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)C)P(=O)(OCC)OCC

Origin of Product

United States

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